An In-Depth Technical Guide to Butyl N-(2,4-xylyl)carbamate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Butyl N-(2,4-xylyl)carbamate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Butyl N-(2,4-xylyl)carbamate, a molecule of interest within the broader class of N-aryl carbamates. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes known information with expert-driven predictions based on fundamental chemical principles and data from closely related structural analogs. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this compound.
Compound Identification and Physicochemical Properties
Butyl N-(2,4-xylyl)carbamate, also known as butyl N-(2,4-dimethylphenyl)carbamate, belongs to the family of N-aryl carbamates. The core structure consists of a carbamic acid backbone with a butyl ester group and a 2,4-dimethylphenyl (xylyl) group attached to the nitrogen atom. This structure imparts a combination of lipophilicity from the butyl and xylyl groups and hydrogen-bonding capability from the N-H moiety.
While specific experimental data is scarce, we can predict key properties based on established chemical principles and data from analogous compounds, such as Butyl N-phenylcarbamate.[1][2]
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source / Basis |
| IUPAC Name | butyl N-(2,4-dimethylphenyl)carbamate | --- |
| CAS Number | 113579-11-6 | |
| Molecular Formula | C₁₃H₁₉NO₂ | |
| Molecular Weight | 221.30 g/mol | Calculated |
| Monoisotopic Mass | 221.14159 Da | PubChem |
| Physical Form | Predicted: White to off-white solid | Analogy to Butyl Phenylcarbamate[1] |
| Melting Point | Predicted: 55 - 65 °C | Based on Butyl Phenylcarbamate (59-62 °C)[1] with potential minor influence from methyl groups. |
| Boiling Point | Not available; likely to decompose at high temperatures. | --- |
| Solubility | Predicted: Soluble in organic solvents (e.g., chloroform, ethyl acetate, methanol); sparingly soluble in water. | General carbamate properties[3] |
| Predicted logP | 3.1 | PubChem |
Synthesis and Mechanistic Pathway
The most direct and established method for synthesizing N-aryl carbamates is the reaction between an aniline derivative and a chloroformate in the presence of a base to neutralize the HCl byproduct.[4] This nucleophilic acyl substitution reaction is a robust and high-yielding transformation.
For butyl N-(2,4-xylyl)carbamate, the logical precursors are 2,4-dimethylaniline and butyl chloroformate.
Caption: Proposed workflow for the synthesis of Butyl N-(2,4-xylyl)carbamate.
Experimental Protocol: Synthesis of Butyl N-(2,4-xylyl)carbamate
This protocol is a representative procedure based on established methods for similar transformations.[4][5] All operations should be conducted in a well-ventilated fume hood.
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Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylaniline (10.0 g, 82.5 mmol) and anhydrous ethyl acetate (100 mL).
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Addition of Base: Add pyridine (7.2 mL, 89.1 mmol) to the stirred solution. Cool the mixture to 0 °C using an ice bath.
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Reactant Addition: Add butyl chloroformate (11.8 g, 86.6 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure butyl N-(2,4-xylyl)carbamate.
Predicted Spectroscopic Profile
The structural identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. The following is a prediction of the key spectral features based on the compound's structure and data from analogs.[2][6][7]
Table 2: Predicted Spectroscopic Data for Butyl N-(2,4-xylyl)carbamate
| Technique | Predicted Features |
| ¹H NMR | ~8.0-9.0 ppm: Broad singlet, 1H (N-H ).~6.8-7.5 ppm: Multiplets, 3H (Aromatic C-H ).~4.1 ppm: Triplet, 2H (-O-CH₂ -CH₂-).~2.2 ppm: Singlet, 3H (Aromatic CH₃ ).~2.1 ppm: Singlet, 3H (Aromatic CH₃ ).~1.6 ppm: Multiplet, 2H (-O-CH₂-CH₂ -).~1.4 ppm: Multiplet, 2H (-CH₂-CH₂ -CH₃).~0.9 ppm: Triplet, 3H (-CH₂-CH₃ ). |
| ¹³C NMR | ~153-155 ppm: C =O (Carbamate).~125-138 ppm: Aromatic C (6 signals).~65 ppm: -O-C H₂-. ~31 ppm: -O-CH₂-C H₂- ~21 ppm: Aromatic C H₃. ~19 ppm: -CH₂-C H₂-CH₃. ~18 ppm: Aromatic C H₃. ~14 ppm: -CH₂-C H₃. |
| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (sharp/medium).~2850-2960 cm⁻¹: C-H stretch (aliphatic).~1700-1730 cm⁻¹: C=O stretch (strong, carbamate carbonyl).~1500-1600 cm⁻¹: C=C stretch (aromatic) and N-H bend.~1200-1250 cm⁻¹: C-O stretch (ester). |
| Mass Spec (EI) | Expected M⁺: 221.14. Key Fragments: Loss of butene (m/z 165), loss of butoxy group (m/z 148), xylyl isocyanate fragment (m/z 147), xylyl amine fragment (m/z 121). |
Reactivity, Applications, and Field Insights
The carbamate functional group is an "amide-ester" hybrid, which confers significant chemical and proteolytic stability.[3][8] This robustness makes the N-aryl carbamate scaffold a valuable motif in medicinal chemistry and agrochemistry.
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Medicinal Chemistry: The carbamate group is a well-established peptide bond isostere, used to improve the metabolic stability and cell permeability of drug candidates.[8] N-aryl carbamates can engage in crucial hydrogen bonding interactions with biological targets.
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Agrochemicals: Many N-aryl carbamates exhibit potent biological activity and have been developed as fungicides and pesticides.[9] The specific substitution on the aryl ring and the nature of the ester group are critical for tuning the activity and selectivity.
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Synthetic Intermediates: The carbamate moiety can serve as a directing group in organic synthesis or as a stable protecting group for anilines that can be removed under specific conditions.[10][11]
Sources
- 1. Butyl Phenylcarbamate | 1538-74-5 | TCI AMERICA [tcichemicals.com]
- 2. Butyl carbanilate | C11H15NO2 | CID 15233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
